Product packaging for Fmoc-Pen(Acm)-OH(Cat. No.:CAS No. 201531-76-2)

Fmoc-Pen(Acm)-OH

Cat. No.: B613373
CAS No.: 201531-76-2
M. Wt: 442.5 g/mol
InChI Key: HJXCJYNKTHOYRD-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Pen(Acm)-OH (CAS 201531-76-2) is a chemically protected, non-proteinogenic amino acid building block specifically designed for Solid-Phase Peptide Synthesis (SPPS) . The compound features two orthogonal protecting groups: an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino function, which is readily removed under mild basic conditions, and an Acm (acetamidomethyl) group on the thiol side chain, which offers stability during standard Fmoc cleavage and final resin deprotection . The core value of this derivative lies in the unique properties of the penicillamine (Pen) moiety. Penicillamine, or β,β-dimethylcysteine, introduces significant steric hindrance due to its two methyl groups on the β-carbon . When incorporated into peptide sequences, this feature serves to conformationally constrain the structure, promoting defined secondary folds like β-turns and increasing resistance to enzymatic degradation . This makes this compound an invaluable tool for medicinal chemists designing peptidomimetics and optimizing peptide-based therapeutics. Its application is prominently highlighted in advanced neuropharmacology research. Studies have shown that selective substitution of cysteine with penicillamine in α-conotoxins—venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs)—can lead to analogs with dramatically enhanced potency and improved stability . For example, one such engineered peptide demonstrated a 9000-fold increased potency for the human α9α10 nAChR subtype and effectively reversed chemotherapy-induced neuropathic pain in models, showcasing the critical role of penicillamine in developing non-opioid analgesics . This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5S B613373 Fmoc-Pen(Acm)-OH CAS No. 201531-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCJYNKTHOYRD-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673986
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201531-76-2
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Fmoc Pen Acm Oh and Its Precursors

Synthetic Routes for Penicillamine (B1679230) Derivatization

The derivatization of penicillamine to yield Fmoc-Pen(Acm)-OH is a multi-step process requiring precise control over reaction conditions to ensure high yield and purity. nih.govtandfonline.comtandfonline.com The core of this process lies in the selective protection of the thiol and amino groups to prevent undesirable side reactions during peptide synthesis. scielo.brnih.gov

Approaches to Thiol Protection with Acetamidomethyl (Acm) Group

The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol functionality of cysteine and its analogs, like penicillamine. rsc.orgresearchgate.net Its stability under the acidic conditions often used for Boc-group removal and the basic conditions for Fmoc-group removal makes it an excellent orthogonal protecting group in SPPS. researchgate.netbachem.com The Acm group can be selectively removed under specific oxidative or heavy metal-mediated conditions. sigmaaldrich.commdpi.com

The introduction of the Acm group onto the thiol of penicillamine typically involves the reaction of the amino acid with an Acm-donating reagent under basic conditions. A common reagent for this purpose is acetamidomethyl chloride. The reaction mechanism proceeds via nucleophilic attack of the thiolate anion on the Acm reagent. The choice of base is crucial to deprotonate the thiol group, forming the more nucleophilic thiolate, without promoting unwanted side reactions. The reaction is generally performed in a solvent that can dissolve both the penicillamine and the reagents.

Table 1: Reagents and Conditions for Acm Group Introduction

Reagent Base Solvent General Conditions
Acetamidomethyl chloride Sodium Hydroxide Water/Organic Co-solvent Reaction performed at controlled temperature to prevent side reactions.

Optimizing the Acm protection step is critical for maximizing the yield and purity of the resulting Pen(Acm)-OH precursor. Key parameters that influence the reaction outcome include solvent polarity, temperature, and reaction time.

Solvent Effects : The polarity of the solvent can significantly affect the reaction kinetics. Polar solvents can facilitate the dissolution of the amino acid salt and stabilize charged intermediates, potentially accelerating the reaction rate.

Temperature Control : While elevated temperatures can decrease reaction times, they also carry the risk of promoting side reactions or degradation of the Acm group itself. Therefore, maintaining an optimal temperature is essential.

Purity Considerations : The primary challenge in the synthesis of Pen(Acm)-OH is preventing the oxidation of the unprotected thiol, which leads to the formation of disulfide-linked dimers. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. Purification of the final product is typically achieved through recrystallization or chromatography to remove unreacted starting materials and byproducts.

Table 2: Optimization Parameters for Acm Protection

Parameter Effect on Reaction Optimization Strategy
Solvent Polarity Influences reaction kinetics and solubility of reactants. Testing various solvents (e.g., water, acetonitrile (B52724), THF) to find the optimal balance for yield.
Temperature Higher temperatures reduce reaction time but may increase byproduct formation. Conducting the reaction at controlled, often reduced, temperatures (e.g., 0-25°C).
pH Control Essential for generating the thiolate anion while avoiding side reactions. Maintaining a specific pH range using a suitable base and buffer system.

| Atmosphere | Oxygen can cause oxidative dimerization of the unprotected thiol. | Running the reaction under an inert atmosphere (N₂ or Ar). |

Reaction Conditions and Reagent Selection for Acm Introduction

Sequential Protection Strategies

The synthesis of this compound involves an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting others. wikipedia.org This strategy is fundamental to its use in solid-phase peptide synthesis (SPPS). The primary protecting groups are the base-labile Fmoc group for the α-amino group and the acetamidomethyl (Acm) group for the thiol side chain, which is stable under standard SPPS conditions but can be selectively removed later.

Order of Protecting Group Introduction (Thiol vs. Amino)

In the synthesis of this compound, the protection of the thiol group on the penicillamine side chain is performed before the introduction of the Fmoc group on the α-amino group. The thiol group is highly nucleophilic and susceptible to oxidation, which could lead to the unwanted formation of disulfide-bridged dimers. acs.org Protecting the thiol first with the Acm group prevents these side reactions during the subsequent Fmocylation step. The initial step, therefore, involves reacting penicillamine with acetamidomethyl chloride (Acm-Cl), typically under acidic conditions at a controlled temperature (e.g., 0–10°C), to yield Pen(Acm)-OH. Only after the thiol is securely protected is the Fmoc group introduced to the amino function.

Minimizing Side Reactions During Multi-Step Synthesis

Several side reactions can compromise the yield and purity of this compound during its multi-step synthesis. bibliomed.org The inherent steric hindrance of the penicillamine backbone can slow reaction rates, potentially leading to incomplete reactions or the formation of byproducts.

Key strategies to minimize side reactions include:

pH Control: During Fmoc coupling, maintaining the pH between 7 and 8 is critical to prevent base-catalyzed epimerization at the chiral α-carbon.

Temperature Management: The Acm protection step is often conducted at low temperatures (0–10°C) to prevent hydrolysis of the Acm group.

Anhydrous Conditions: Reactions are typically performed under anhydrous conditions to prevent water-induced side reactions, especially when using reactive reagents like Fmoc-Cl.

Stoichiometry and Reaction Time: Due to the steric bulk of penicillamine, a higher molar excess of reagents (e.g., Acm-Cl) and longer reaction times (e.g., up to 30 hours) may be necessary to ensure complete conversion compared to less hindered amino acids like cysteine.

Preventing Dimerization: As mentioned, pre-protection of the thiol group is the primary strategy to prevent oxidative dimerization. acs.org

Purification and Characterization Techniques for this compound Synthesis

Rigorous purification and characterization are essential to ensure the final product meets the high purity standards (>95%) required for peptide synthesis. thermofisher.com

Chromatographic Purification Methodologies

The primary method for purifying crude this compound is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). google.comteledyneisco.com This technique separates the target compound from unreacted starting materials, reagents, and byproducts formed during the synthesis.

Typical RP-HPLC conditions involve:

Stationary Phase: A C18 column is commonly used, which effectively retains the nonpolar Fmoc-protected amino acid. teledyneisco.com

Mobile Phase: A gradient system of acetonitrile and water is employed, with both solvents typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). teledyneisco.com The gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the highly retained product.

Following chromatographic separation, the fractions containing the pure product are combined and lyophilized to yield the final compound as a solid.

Spectroscopic and Analytical Validation of Synthetic Products

A combination of analytical techniques is used to confirm the identity and purity of the synthesized this compound.

Analytical HPLC: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to assess the purity of the final product, confirming that it meets the required standards (typically ≥95%).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF is used to verify the molecular weight of the compound (C₂₃H₂₆N₂O₅S, MW: 442.53 g/mol ), ensuring the correct protecting groups have been incorporated and no significant modifications have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to confirm the structural integrity of the molecule. ¹H NMR spectra provide information on the presence and connectivity of protons, confirming the Fmoc, Acm, and penicillamine moieties. ¹³C NMR confirms the carbon skeleton of the compound. scispace.com

Table 2. Analytical Validation Data for this compound
TechniquePurposeExpected Result
Analytical HPLC/UPLCPurity AssessmentSingle major peak, purity ≥95%
Mass Spectrometry (MS)Molecular Weight VerificationObserved m/z corresponding to [M+H]⁺ at ~443.5
¹H NMRStructural Confirmation (Protons)Characteristic signals for Fmoc, Acm, and Penicillamine protons scispace.com
¹³C NMRStructural Confirmation (Carbon Skeleton)Characteristic signals for all 23 carbons in the structure scispace.com

Mechanistic Investigations of Protecting Group Manipulation

Fmoc Deprotection Kinetics and Mechanisms

The removal of the Fmoc group is a fundamental step in SPPS, enabling the iterative addition of amino acids to the growing peptide chain. americanpeptidesociety.org The kinetics and mechanism of this process are highly dependent on the reaction conditions.

The standard and most widely used method for Fmoc group removal in SPPS employs a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). wikipedia.org The reaction proceeds via a base-induced β-elimination, known as the E1cB mechanism. rsc.org In the first step, the piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. scielo.org.mxpeptide.com This is generally the rate-determining step of the reaction. rsc.org

Following proton abstraction, the molecule undergoes elimination, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). scielo.org.mxpeptide.com A crucial secondary role of piperidine is to act as a nucleophilic scavenger. It rapidly traps the liberated DBF via a Michael-type addition, forming a stable dibenzofulvene-piperidine adduct. scielo.org.mx This scavenging action is vital to prevent the DBF from undergoing deleterious side reactions, such as irreversible alkylation of the newly deprotected N-terminal amine of the peptide, which would terminate chain elongation. peptide.com A typical deprotection cocktail consists of 20% piperidine in DMF. wikipedia.orgspringernature.com

Research on the deprotection kinetics of Fmoc-amino acids provides insight into the efficiency of this process. For example, the deprotection of resin-bound Fmoc-Val using 20% piperidine in DMF has a reported half-life (t½) of approximately 7 seconds, achieving 99.99% deprotection within 1.5 minutes under these conditions. rsc.org

Reagent CompositionSubstrateHalf-life (t½)Time for 99.9% Deprotection
20% Piperidine in DMFFmoc-Val-Resin7 s rsc.org~1.5 min rsc.org
5% Piperidine in DMFFmoc-Val-Resin50 s rsc.org~8.6 min rsc.org
5% Piperazine in DMFFmoc-Val-Resin50 s rsc.org~11 min rsc.org
5% Piperazine + 1% DBU in DMFFmoc-Val-Resin7 s rsc.org~1.5 min rsc.org

The conditions under which the Fmoc group is removed are critical for the successful synthesis of the target peptide. Incomplete deprotection is a major cause of failure sequences, where one or more amino acid residues are missing from the final peptide (deletion sequences). rsc.orgiris-biotech.de Factors such as steric hindrance from bulky protecting groups, the specific amino acid sequence, and the aggregation of growing peptide chains can hinder the access of piperidine to the Fmoc group, necessitating repeated or prolonged deprotection cycles. scielo.org.mxpeptide.com

However, extended exposure to basic conditions can promote undesirable side reactions. scholaris.ca One of the most common is the formation of diketopiperazines. iris-biotech.de This intramolecular cyclization reaction is particularly prevalent at the dipeptide stage, where the newly deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the solid support. chempep.com Another significant side reaction is the formation of aspartimides at aspartic acid residues, which can be catalyzed by the basic conditions of Fmoc deprotection and can lead to epimerization or chain branching. scholaris.cachempep.com Therefore, a delicate balance must be struck, ensuring complete deprotection while minimizing base-induced side reactions to maximize the yield and purity of the final peptide.

The choice of solvent significantly influences the efficiency of Fmoc deprotection. High polarity is considered essential for effective Fmoc removal by piperidine. acs.orgresearchgate.net Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are the conventional choices because they effectively solvate the reactants and facilitate the deprotection reaction. acs.orgresearchgate.net In contrast, Fmoc removal is significantly slower in less polar solvents like dichloromethane (B109758) (DCM). researchgate.net

This solvent dependence presents a challenge in the development of "greener" SPPS protocols, as many less polar, environmentally preferable solvents that are efficient for the coupling step are poor for the Fmoc removal step. acs.orgresearchgate.net Research has shown that while coupling reactions can proceed readily in solvents with lower polarity than DMF, the efficiency of Fmoc deprotection drops significantly. acs.org To overcome this limitation, binary solvent mixtures are being investigated to find a system that provides a suitable environment for both coupling and deprotection. tandfonline.com For instance, mixtures such as dimethyl sulfoxide (B87167)/ethyl acetate (B1210297) have been explored as potential replacements for DMF. acs.orgresearchgate.net

SolventBaseRelative Deprotection Efficiency
DMF (N,N-dimethylformamide)PiperidineHigh / Standard acs.org
NMP (N-methylpyrrolidone)PiperidineHigh researchgate.net
DCM (Dichloromethane)PiperidineLow researchgate.net
DMSO/EtOAc (1:9)PyrrolidineComparable to Piperidine/DMF researchgate.net
NBP/DOL (2:8)PyrrolidineComparable to Piperidine/DMF researchgate.net

Role of Deprotection Conditions in Peptide Chain Elongation

Acm Thiol Deprotection Chemistry

The acetamidomethyl (Acm) group is a widely used protecting group for the thiol side chain of cysteine and, by extension, penicillamine (B1679230). Its stability under both the basic conditions of Fmoc removal and the acidic conditions of final resin cleavage (using trifluoroacetic acid, TFA) makes it an ideal choice for orthogonal protection strategies. bachem.com The Acm group is selectively removed post-synthesis to unmask the thiol, typically for the purpose of forming a specific disulfide bond.

A common method for Acm deprotection is oxidative cleavage using iodine. bachem.compeptide.com This reaction serves a dual purpose: it removes the Acm group and simultaneously facilitates the oxidation of the resulting free thiols to form a disulfide (-S-S-) bridge. google.comnih.gov The reaction is typically carried out by treating the Acm-protected peptide with an excess of iodine in a solvent system such as aqueous acetic acid, methanol (B129727), or acetonitrile (B52724)/water. bachem.comnih.gov

This method is particularly valuable for the controlled, regioselective formation of one or more disulfide bonds in complex peptides. For instance, a peptide containing two pairs of Cys(Acm) and Cys(Trt) residues can be treated first with mild acid to remove the Trt groups for a first disulfide bond formation, followed by iodine treatment to deprotect the Acm groups and form a second, distinct disulfide bond. peptide.com A potential drawback of this method is the strong oxidizing nature of iodine, which can lead to unwanted side reactions with sensitive amino acid residues like methionine (Met) and tryptophan (Trp). ntu.edu.sg

An alternative strategy for Acm removal involves the use of heavy metal salts, most notably mercury(II) acetate (Hg(OAc)₂). peptide.comcore.ac.uk Unlike iodine treatment, this method cleaves the Acm group to yield a free thiol without concomitant oxidation to a disulfide. bachem.com This allows the disulfide bond formation to be performed in a separate, subsequent step under controlled oxidative folding conditions. bachem.comcore.ac.uk

The cleavage reaction is typically performed in an aqueous solution buffered to approximately pH 4. core.ac.uk The use of mercury(II) acetate is advantageous when direct oxidation is undesirable or when the peptide needs to be isolated with its thiol groups in the free, reduced state. This approach provides greater control over the final folding and disulfide bridge formation process. bachem.com

Orthogonality of Acm Deprotection with Fmoc Chemistry

The concept of "orthogonality" in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. rsc.org This allows for the selective deprotection of specific functional groups at desired stages of the synthesis. In the context of Fmoc-based SPPS, the Acm group protecting the thiol of the penicillamine residue is orthogonal to the base-labile Fmoc group protecting the α-amino group. rsc.org

The Fmoc group is characteristically removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a solvent like dimethylformamide (DMF). This deprotection proceeds via a base-catalyzed β-elimination mechanism. Conversely, the Acm group is stable under these basic conditions, as well as the acidic conditions often used for the final cleavage of the peptide from the resin support (e.g., trifluoroacetic acid, TFA). rsc.orgbachem.com

The selective removal of the Acm group is typically achieved through oxidative methods or by using heavy metal reagents. rsc.org This orthogonality is crucial for synthesizing peptides with multiple disulfide bonds, as it allows for the sequential and controlled formation of each bridge. rsc.orgadventchembio.com For instance, a peptide containing both a Trityl (Trt) protected cysteine and an Acm-protected penicillamine can have the Trt group removed with mild acidolysis, the first disulfide bond formed, and then subsequently have the Acm group removed to form a second disulfide bond. sigmaaldrich.comrsc.org

Table 1: Orthogonality of Common Cysteine Protecting Groups in Fmoc SPPS

Protecting GroupStructureDeprotection ConditionsOrthogonal to Fmoc
Acm (Acetamidomethyl)-S-CH₂-NH-CO-CH₃I₂, Hg(OAc)₂, Tl(TFA)₃, Ag(I) rsc.orgbachem.comsigmaaldrich.comYes rsc.org
Trt (Trityl)-S-C(C₆H₅)₃TFA, mild acidolysis sigmaaldrich.compeptide.comYes bachem.com
tBu (tert-Butyl)-S-C(CH₃)₃Strong acid (HF), Hg(OAc)₂ rsc.orgsigmaaldrich.comYes sigmaaldrich.com
Mmt (Monomethoxytrityl)-S-C(C₆H₅)₂(C₆H₄OCH₃)1% TFA in DCM peptide.comsigmaaldrich-jp.comYes sigmaaldrich-jp.com

This table is for illustrative purposes and does not represent an exhaustive list.

Considerations for Disulfide Bond Formation Post-Deprotection

Following the selective removal of the Acm group, the newly liberated thiol group of the penicillamine residue is available for disulfide bond formation. The formation of this disulfide bridge is a critical step that often dictates the final three-dimensional structure and biological activity of the peptide. adventchembio.comnih.gov

Several methods can be employed for the oxidative formation of the disulfide bond:

Iodine-mediated oxidation: This is a widely used method for both Acm deprotection and concomitant disulfide bond formation. bachem.com A solution of iodine in a solvent mixture, such as methanol/water or acetonitrile/water, is used to oxidize the free thiols. google.com The reaction is typically rapid, but care must be taken to avoid side reactions like the iodination of sensitive residues such as tyrosine and tryptophan. bachem.comnih.gov

Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃): This reagent can also effect the removal of the Acm group and subsequent cyclization. sigmaaldrich.comrsc.org However, it has been associated with side reactions, including the transfer of the Acm group to serine or threonine residues. nih.gov

Air oxidation: In some cases, particularly for intramolecular disulfide bond formation, simple exposure to air in a slightly basic aqueous buffer can be sufficient to promote oxidation. rsc.org

Other oxidizing agents: Reagents such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and dimethyl sulfoxide (DMSO) can also be used to facilitate disulfide bond formation from free thiols. rsc.org

The choice of oxidation method depends on the specific peptide sequence, the presence of other sensitive amino acids, and whether the cyclization is performed on-resin or in solution. bachem.comrsc.org On-resin cyclization can be advantageous as it can minimize intermolecular side reactions by taking advantage of the "pseudo-dilution" effect. sigmaaldrich-jp.com

Side Reaction Mitigation During Deprotection Procedures

The deprotection of the Acm group, while a powerful tool, is not without potential complications. Careful consideration of reaction conditions and the use of appropriate scavengers are necessary to minimize side reactions and ensure the integrity of the final peptide product.

Prevention of Thiol Oxidation and Racemization

During peptide synthesis and deprotection, the thiol group of penicillamine, once deprotected, is susceptible to various side reactions.

Oxidation: Uncontrolled oxidation can lead to the formation of incorrect disulfide bridges or over-oxidation to sulfonic acids. ug.edu.pl The use of a controlled oxidizing agent for a specific duration is key to directing the desired disulfide bond formation.

Racemization: While the Acm protecting group is generally considered to cause less racemization during coupling compared to the Trityl group, the risk is not entirely eliminated. rsc.org The use of weak bases during coupling steps when incorporating Fmoc-Pen(Acm)-OH can help to minimize this side reaction. bachem.com

Strategies for Scavenger Selection in Deprotection Mixtures

During the final cleavage of the peptide from the resin using strong acids like TFA, various reactive cationic species are generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from tBu ethers and esters). acs.org These carbocations can alkylate nucleophilic residues like the free thiol of penicillamine (if deprotected) or other sensitive amino acids such as tryptophan and tyrosine. ug.edu.pl

To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that react with and neutralize the carbocations.

Table 2: Common Scavengers and Their Targets in TFA Cleavage

ScavengerChemical StructureTarget Reactive SpeciesNotes
Triisopropylsilane (TIS) SiH(CH(CH₃)₂)₃t-Butyl cations, Trityl cations acs.orgReduces Trp side chain oxidation.
Water (H₂O) H₂Ot-Butyl cations acs.orgHelps prevent re-attachment to resin.
1,2-Ethanedithiol (EDT) HS-CH₂-CH₂-SHt-Butyl cations, Trityl cations Effective for preventing Trp oxidation and assists in Trt group removal.
Thioanisole C₆H₅-S-CH₃t-Butyl cations, sulfonyl groups acs.orgCan promote Acm removal under certain acidic conditions. rsc.org
Phenol C₆H₅OHt-Butyl cations Can prevent modification of Cys residues. thermofisher.com

The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing Acm-protected penicillamine, the Acm group is generally stable to standard TFA cleavage cocktails. bachem.com However, if other protecting groups that are labile under these conditions are present, the selection of appropriate scavengers is crucial to protect other residues in the peptide chain. For instance, a common non-odorous and effective mixture is TFA/TIS/water (95:2.5:2.5). For peptides containing cysteine or multiple tert-butyl protected residues, the addition of EDT is often recommended.

Applications of Fmoc Pen Acm Oh in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Pen(Acm)-OH

This compound is a key reagent in Solid-Phase Peptide Synthesis (SPPS), a methodology that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. gyrosproteintechnologies.comgyrosproteintechnologies.com The use of this compound allows for the precise incorporation of a penicillamine (B1679230) residue at a desired position within a peptide sequence. The synthesis cycle involves the removal of the base-labile Fmoc group from the resin-bound peptide, typically with a piperidine (B6355638) solution, to expose a free amino group. acs.org Subsequently, the next amino acid in the sequence, in this case, this compound, is introduced for coupling.

Incorporation into Peptide Chains via Coupling Reactions

The incorporation of this compound into a growing peptide chain is achieved through the formation of an amide (peptide) bond. This process requires the chemical activation of its carboxylic acid group to make it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. bachem.com

The fundamental principle of the coupling step is the conversion of the carboxyl group of this compound into a more reactive species. This activation is necessary to overcome the relatively low reactivity of a standard carboxylic acid. The process generates an active ester or a related intermediate that readily reacts with the terminal amine of the peptide chain. This activation must be efficient to ensure a high yield of the desired peptide bond formation.

A variety of reagents have been developed to facilitate this activation and subsequent coupling. These reagents, often categorized as carbodiimides or phosphonium/uronium salts, are critical for achieving high efficiency in SPPS.

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) have historically been used for peptide bond formation.

Uronium/Aminium and Phosphonium Salts : More modern and highly efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com These are often used in combination with an additive like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). mdpi.com For instance, the coupling of this compound can be effectively carried out using HATU and DIPEA in a solvent like Dimethylformamide (DMF).

The general mechanism involves the reaction of the coupling reagent with the carboxylic acid of this compound to form a highly reactive intermediate, which is then rapidly aminolyzed by the N-terminal amine of the peptide-resin.

Table 1: Common Coupling Reagents for this compound Incorporation

Reagent Class Example Reagent Additive/Base Key Characteristics
Carbodiimide DCC (Dicyclohexylcarbodiimide) HOBt Cost-effective; byproduct (DCU) can be insoluble.
Uronium Salt HBTU HOBt/DIPEA Forms active ester; high coupling efficiency. mdpi.com
Uronium Salt HATU DIPEA Highly reactive; effective for sterically hindered couplings. sigmaaldrich.com
Phosphonium Salt PyBOP DIPEA Lowers racemization risk; effective for difficult couplings. sigmaaldrich.com

The successful incorporation of this compound requires careful optimization, primarily due to the steric hindrance imparted by the penicillamine residue's β,β-dimethyl groups. This bulk can slow down the coupling reaction compared to less hindered amino acids like cysteine. gyrosproteintechnologies.com

Strategies to enhance coupling efficiency include:

Extended Reaction Times : Allowing more time for the coupling reaction can help overcome the steric barrier.

Increased Reagent Excess : Using a higher molar ratio of the amino acid and coupling reagents can drive the reaction to completion. sioc-journal.cn

Elevated Temperature : Increasing the reaction temperature, sometimes with the use of microwave irradiation, can significantly accelerate the coupling of sterically hindered residues. sioc-journal.cn

A critical side reaction during coupling is epimerization (or racemization), where the chiral center of the amino acid inverts. This is particularly a risk for activated amino acids in the presence of a base. The use of additives like HOBt or its derivatives is known to suppress this side reaction by forming an active ester that is less prone to epimerization. bachem.com

Utilization of Coupling Reagents (e.g., DCC, HATU, HBTU/HOBt/DIPEA)

Synthesis of Complex Peptide Architectures

This compound is not merely a substitute for cysteine but a tool for designing peptides with novel structural and functional properties. cymitquimica.com Its use is central to the synthesis of complex peptide architectures where specific three-dimensional structures are desired. medchemexpress.com

The defining feature of penicillamine is the presence of two methyl groups on its β-carbon, in contrast to the two hydrogen atoms on cysteine. This gem-dimethyl substitution introduces significant steric bulk and restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. oup.comnih.gov

This conformational constraint is a powerful tool in peptide design:

Stabilizing Secondary Structures : By limiting the available conformational space, the incorporation of penicillamine can help to pre-organize a peptide into a specific fold, such as a β-turn or a helical structure. oup.com

Enhancing Stability : The steric hindrance provided by the dimethyl groups can protect the peptide backbone from enzymatic degradation, thereby increasing its biological half-life. It can also stabilize disulfide bridges against reshuffling. nih.gov

Modulating Biological Activity : The conformation of a peptide is often directly linked to its ability to bind to a biological target. By introducing penicillamine, researchers can lock a peptide into a bioactive conformation, potentially enhancing its potency or altering its function from an agonist to an antagonist. nih.gov For example, substituting cysteine with penicillamine in certain peptides has been shown to dramatically alter binding affinity and biological activity. nih.gov

Table 2: Structural Comparison of Cysteine and Penicillamine Residues

Feature Cysteine (Cys) Penicillamine (Pen) Implication of Difference
β-Carbon Substituents Two Hydrogen atoms Two Methyl groups Penicillamine introduces significant steric bulk.
Conformational Freedom High rotational freedom Restricted rotation around φ/ψ angles Penicillamine constrains the peptide backbone. oup.comnih.gov
Susceptibility to Racemization Lower risk Higher risk during activation Requires optimized coupling conditions.
Role in Structure Flexible hinge or linker Inducer of specific turns/conformations Penicillamine is used to design rigid structures. nih.gov
Facilitating Disulfide Bond Formation in Cyclic Peptides

The synthesis of cyclic peptides via disulfide bridging is a critical strategy for improving peptide stability, receptor affinity, and bioavailability. mdpi.com The acetamidomethyl (Acm) protecting group on the thiol side chain of the penicillamine residue is central to this process. The Acm group is valued for its stability under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated exposure to basic conditions (e.g., piperidine for Fmoc removal) and acidic conditions used for final cleavage from the resin. bachem.comlifetein.com.cn

This orthogonal stability allows the fully assembled, Acm-protected linear peptide to be isolated and purified before the crucial cyclization step. bachem.com The subsequent removal of the Acm group and the simultaneous formation of the disulfide bond are typically achieved through a mild oxidative treatment, most commonly with iodine. peptide.combiotage.com This selective deprotection-oxidation reaction facilitates a controlled, intramolecular cyclization, yielding the desired disulfide-bridged cyclic peptide. peptide.com This method is particularly powerful for regioselective disulfide bond formation in peptides with multiple cysteine or penicillamine residues, where different orthogonal protecting groups can be used to direct specific pairings. mdpi.combiotage.com

Protecting GroupChemical NameTypical Removal ReagentPurpose in Synthesis
Fmoc 9-fluorenylmethoxycarbonylPiperidine in DMF Protects the α-amino group during peptide chain elongation.
Acm AcetamidomethylIodine (I₂) peptide.comProtects the thiol side chain; allows for selective, post-synthesis disulfide bond formation.

This table summarizes the orthogonal protecting groups of this compound and their respective deprotection conditions, which are fundamental to its application in peptide synthesis.

Strategic Placement of Penicillamine for Structural Rigidity

Penicillamine (Pen) is a non-proteinogenic amino acid distinguished from its natural analog, cysteine, by the presence of two methyl groups on its β-carbon (a β,β-dimethylcysteine structure). These gem-dimethyl groups introduce significant steric hindrance, which has profound implications for peptide structure and function.

Strategically incorporating penicillamine into a peptide sequence using this compound can:

Impose Conformational Constraints: The steric bulk of the dimethyl groups restricts the rotational freedom of the peptide backbone in the vicinity of the Pen residue. This leads to a more rigid and well-defined local conformation. mdpi.com

Enhance Proteolytic Stability: The steric hindrance can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to degradation by proteases.

Modulate Biological Activity: The conformational rigidity induced by penicillamine can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor. Conversely, improper placement can disrupt critical interactions. Research has shown that substituting cysteine with penicillamine can lead to dramatic changes in peptide potency, with one study reporting a 9000-fold increase in potency for an α-conotoxin analog on a specific nicotinic acetylcholine (B1216132) receptor. nih.gov The specific positioning of the Pen residue is therefore a critical design element in developing potent peptide therapeutics. nih.gov

FeatureCysteine (Cys)Penicillamine (Pen)
Structure Contains two hydrogen atoms at the β-carbon.Contains two methyl groups at the β-carbon.
Conformational Flexibility Higher rotational freedom around the peptide backbone.Reduced rotational freedom due to steric hindrance.
Impact on Peptide Structure Allows for greater flexibility.Induces local rigidity and conformational constraints. mdpi.com
Susceptibility to Oxidation Thiol is readily oxidized.Thiol oxidation can be sterically hindered, affecting reaction rates. researchgate.netresearchgate.net

This table provides a comparative overview of Cysteine and Penicillamine, highlighting the structural differences that lead to Penicillamine's role in conferring rigidity to peptides.

Solution-Phase Peptide Synthesis Applications

While heavily utilized in SPPS, this compound is also a valuable reagent in solution-phase peptide synthesis (SPPS), particularly for strategies involving the assembly of large peptides from smaller, protected fragments. google.comgoogleapis.com

Fragment Condensation Strategies

Fragment condensation is a powerful strategy for synthesizing long or complex peptides, minimizing the cumulative errors of stepwise synthesis. In this approach, protected peptide segments are synthesized separately and then joined together in solution. This compound can be incorporated into these fragments. For instance, a synthetic route for a complex decapeptide has been described where this compound is used to prepare a dipeptide fragment. google.com This protected dipeptide is then coupled (condensed) with a larger, fully protected octapeptide fragment in solution to assemble the final peptide backbone. google.com This demonstrates the utility of this compound in convergent synthesis strategies, where its protecting groups are compatible with the coupling reagents and conditions used in solution-phase condensations. googleapis.com

Selective Derivatization of Peptide Fragments

The orthogonal nature of the Fmoc and Acm protecting groups is a significant advantage in the selective modification of peptide fragments. After a fragment containing this compound is synthesized, the N-terminal Fmoc group can be removed with piperidine, exposing a free amine. This amine can then be selectively derivatized—for example, by acetylation or conjugation to another molecule—while the Acm group ensures the penicillamine thiol remains protected. google.com Conversely, the Acm group can be selectively removed from a fully protected fragment to unmask the thiol for specific modifications, such as cyclization or attachment to a surface, without disturbing other protecting groups on the fragment.

Synthesis of Chemically Modified Peptides

The use of this compound is a key enabler for producing chemically modified peptides, which are peptides containing non-natural amino acids or structures designed to enhance therapeutic properties. chemimpex.com It is particularly instrumental in the development of cyclic peptides with tailored functions. medchemexpress.cominvivochem.com

Cyclic Peptide Synthesis Employing this compound

This compound is frequently used in the synthesis of cyclic peptides, including those with specific biological functions like cell adhesion recognition (CAR) sequences. medchemexpress.cominvivochem.commedchemexpress.comchemicalbook.com The general synthetic pathway involves several key steps:

Incorporation: The linear peptide sequence is assembled, typically on a solid support, incorporating this compound at the desired position alongside another thiol-containing residue (like a second Pen or a Cys). google.com

Cleavage: The completed linear peptide, with the Acm group still intact, is cleaved from the solid support.

Cyclization: The crude, linear peptide is subjected to oxidative conditions in a dilute solution to favor intramolecular reaction. google.com Reagents like iodine are used to remove the Acm protecting group(s) and facilitate the formation of a disulfide bond, resulting in the cyclized peptide. google.com

This strategy has been successfully applied to the synthesis of complex peptide antagonists, where an intramolecular disulfide bridge is formed between two penicillamine residues to create the final, active cyclic structure. google.com

Peptides with Enhanced Biological Activity and Specificity

The incorporation of this compound into peptide sequences is a strategic approach to bolster their biological activity and target specificity. The penicillamine (Pen) residue, a β,β-dimethyl substituted cysteine, introduces significant steric hindrance. This structural rigidity can profoundly influence the peptide's conformation, leading to enhanced resistance against enzymatic degradation and improved interaction with biological targets.

A compelling example of this is seen in the development of potent analgesic peptides. Researchers synthesized analogs of α-conotoxin RgIA, a peptide from the venom of the marine snail Conus regius, by substituting cysteine residues with penicillamine. nih.gov This strategic substitution, combined with other amino acid modifications, resulted in a peptide with a staggering 9,000-fold increase in potency on the human α9α10 nicotinic acetylcholine receptor (nAChR) compared to the native peptide. nih.gov The resulting analog, RgIA-5474, not only exhibited potent blocking of the α9α10 nAChR but also demonstrated efficacy in reversing chemotherapy-induced neuropathic pain, acting through a non-opioid mechanism. nih.gov

The position of the penicillamine substitution is critical. In the RgIA analogs, replacing cysteine residues in the first disulfide bridge led to a significant drop in potency, whereas substitution in the second bridge resulted in a much smaller loss of activity. nih.gov This highlights the nuanced role of the penicillamine-induced conformational changes in modulating receptor interactions. Furthermore, the Acm (acetamidomethyl) protecting group on the thiol side chain of penicillamine is crucial for directing the correct formation of disulfide bonds in peptides with multiple cysteine or penicillamine residues. nih.gov This orthogonal protection strategy allows for the stepwise and selective formation of disulfide bridges, which is essential for achieving the desired three-dimensional structure and, consequently, the biological activity of complex peptides. mdpi.com

The enhanced stability and constrained conformation provided by penicillamine also play a vital role in the development of peptide-based therapeutics. nih.gov By locking the peptide into a more bioactive conformation, the interaction with the target receptor is optimized, leading to higher efficacy. nih.gov

Research Highlight: α-Conotoxin RgIA Analogs

Peptide AnalogModificationPotency on human α9α10 nAChRKey Finding
RgIA4Native PeptideIC50 = 1.5 nMBaseline potency. nih.gov
RgIA analog (²Cys → L-Pen)Substitution in the first disulfide bridge>800-fold drop in potencyThe position of Pen is critical for activity. nih.gov
RgIA analog (⁸Cys → L-Pen)Substitution in the first disulfide bridge>600-fold drop in potencyThe bulky methyl groups of Pen can disrupt key interactions. nih.gov
RgIA-5474Combination of Pen substitutions and other modifications9000-fold increase in potencyDemonstrates the potential of Pen substitution for developing highly potent analgesics. nih.gov

Development of Self-Assembling Peptides

The unique properties of Fmoc-protected amino acids, including this compound, extend to the realm of nanotechnology and biomaterials, particularly in the development of self-assembling peptides. The Fmoc group, with its planar aromatic structure, can drive the self-assembly of peptides into ordered nanostructures such as nanofibers, hydrogels, and two-dimensional sheets. researchgate.net

The resulting self-assembled structures can retain the chemical functionality of the constituent amino acids, opening up possibilities for creating biomaterials with specific biological activities. researchgate.net For instance, peptides modified with this compound could self-assemble into nanostructures that present the penicillamine thiol group on their surface, potentially for applications in drug delivery or tissue engineering.

Peptide Analogs with Modified Receptor Interactions

The strategic incorporation of this compound is a powerful tool for creating peptide analogs with altered receptor binding profiles. The steric bulk of the penicillamine residue can be leveraged to either enhance or diminish the affinity of a peptide for its target receptor, or even shift its activity from agonistic to antagonistic. nih.gov

In the case of biphalin, a synthetic opioid peptide, the chirality of the cysteine and penicillamine residues at specific positions was found to be crucial for receptor affinity and efficacy. nih.gov The introduction of D-penicillamine, facilitated by the use of its Fmoc-protected form during synthesis, enhanced both affinity and efficacy at opioid receptors. nih.gov This underscores the importance of stereochemistry in peptide-receptor interactions and how this compound can be used to explore this aspect of peptide design.

Furthermore, the conformational constraints imposed by penicillamine can lead to a "gain-of-function" at off-target receptors. For example, the incorporation of penicillamine into somatostatin (B550006) analogs resulted in a significant increase in activity at the μ-opioid receptor, an off-target. nih.gov This ability to modulate receptor selectivity is a critical aspect of drug development, aiming to maximize therapeutic effects while minimizing side effects.

The use of this compound, with its orthogonal Acm protection, is particularly advantageous in the synthesis of cyclic peptides. google.com Cyclization is a common strategy to improve the stability and receptor binding of peptides. nih.gov The Acm group remains stable during the cleavage of the peptide from the solid support and can be selectively removed later to allow for intramolecular disulfide bond formation, leading to a cyclic structure. mdpi.comnih.gov This controlled cyclization process is essential for producing peptide analogs with well-defined conformations and, consequently, predictable receptor interactions.

Advanced Research Topics and Future Directions

Conformational Analysis of Peptides Containing Penicillamine (B1679230) Residues

The incorporation of penicillamine profoundly influences the three-dimensional structure of peptides, a key determinant of their biological function. Researchers employ a combination of experimental and computational methods to understand these structural effects.

The defining feature of penicillamine is the presence of two methyl groups on the β-carbon, a structure known as β,β-dimethylcysteine. This gem-dimethyl substitution introduces significant steric hindrance, which severely restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone. pnas.org This constraint reduces the conformational flexibility of the peptide, often forcing it to adopt a more rigid and well-defined three-dimensional structure. pnas.org

For example, comparative studies of the peptide hormone oxytocin (B344502) and its penicillamine-substituted analog, [1-L-penicillamine]oxytocin, revealed that while the native hormone is conformationally flexible, the analog exists in a more restricted conformation. pnas.org This induced rigidity is believed to be responsible for the analog's function as a competitive antagonist rather than an agonist. pnas.orgnih.gov Similarly, incorporating penicillamine into enkephalin analogs was found to constrain the peptide into a specific β-turn conformation, which is crucial for its high selectivity towards the δ-opioid receptor. nih.gov However, the steric bulk of the dimethyl groups can also be disruptive. In analogs of α-conotoxin, substituting cysteine residues at certain positions with penicillamine led to a significant loss of potency, likely because the bulky methyl groups interfered with critical interactions at the receptor binding site. nih.gov

To elucidate the precise conformational preferences of penicillamine-containing peptides, researchers rely on advanced spectroscopic and computational techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide conformation in solution. By analyzing parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants (J-coupling), scientists can deduce the backbone dihedral angles and the relative proximity of different atoms. umich.edu For instance, ¹H NMR studies on a series of cyclic, penicillamine-containing enkephalin analogs in aqueous solution revealed distinct conformational features among the analogs, which could be correlated with their primary sequences and biological activities. umich.edu Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy are also employed to study the secondary structure and chirality of these peptides. rsc.orgresearchgate.net

Computational Modeling: Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations complement experimental data by providing dynamic, atomic-level insights into peptide conformation. rsc.orgacs.orgnih.gov MD simulations can model the behavior of a peptide in a solvent environment over time, revealing its most stable conformations and the transitions between them. rsc.orgacs.org For example, MD simulations of a nickel-binding peptide where cysteine was replaced by penicillamine showed that the metal-free peptide was largely disordered, but upon Ni(II) coordination, it adopted a stable, predominantly α-helical conformation. rsc.org These computational approaches allow for the prediction of vertical electronic transitions that can be compared with experimental UV-Vis spectra to validate the proposed structures. rsc.org

Influence of β,β-dimethylcysteine Backbone on Peptide Conformation

Structure-Activity Relationship (SAR) Studies in Penicillamine-Modified Peptides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For penicillamine-modified peptides, these studies have been instrumental in developing potent and selective therapeutic leads. mdpi.com

The strategic substitution of cysteine with penicillamine can dramatically alter a peptide's potency and its selectivity for different biological targets. The outcome is highly dependent on the specific position of the substitution within the peptide sequence.

A striking example is the α-conotoxin RgIA, a peptide from cone snail venom that targets nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org Researchers synthesized various RgIA analogs and found that substituting the cysteine at position 3 with L-penicillamine, combined with other modifications, resulted in an analog (RgIA-5474) with a staggering 9000-fold increase in potency on the human α9α10 nAChR. nih.govx-mol.netresearchgate.net Conversely, replacing the cysteines at positions 2 or 8 with L-penicillamine caused a drastic decrease in potency by over 600- and 800-fold, respectively. nih.gov

In the field of opioid research, the cyclization of enkephalin by replacing residues at positions 2 and 5 with penicillamine led to the development of DPDPE (c[D-Pen², D-Pen⁵]enkephalin). nih.gov This analog proved to be highly potent and exceptionally selective for the δ-opioid receptor over the μ-opioid receptor. nih.govnih.gov This high selectivity is attributed to the conformationally constrained 13-membered ring structure imposed by the two penicillamine residues. nih.gov

The following table summarizes the impact of penicillamine substitution on the activity of several peptides.

Original Peptide Penicillamine Analog Position of Pen Substitution Effect on Activity Receptor Target
α-conotoxin RgIARgIA-547439000-fold increase in potency. nih.govacs.orghuman α9α10 nAChR
α-conotoxin RgIARgIA analog2 or 8>600-fold decrease in potency. nih.govhuman α9α10 nAChR
[Met⁵]enkephalinDPDPE2 and 5Highly potent and selective agonist. nih.govnih.govδ-opioid receptor
Oxytocin[1-Penicillamine]oxytocin1Changed from agonist to antagonist. pnas.orgnih.govOxytocin Receptor

Based on extensive SAR studies, several key design principles have emerged for utilizing penicillamine to enhance peptide bioactivity:

Conformational Constraint: The primary principle is to use the steric bulk of penicillamine's gem-dimethyl group to "lock" the peptide into a specific, biologically active conformation. nih.govnih.gov This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Enhanced Stability: The steric hindrance provided by the penicillamine residue can protect the peptide backbone from proteolytic degradation. nih.gov Furthermore, disulfide bonds involving penicillamine (Cys-Pen) are more resistant to reduction and disulfide shuffling compared to native Cys-Cys bonds, which increases the in-vitro stability of the peptide. frontiersin.orgucl.ac.uk

Strategic Positioning: As demonstrated with α-conotoxin RgIA, the position of penicillamine incorporation is critical. nih.gov A successful design requires placing the residue where its conformational constraints will favorably orient the key pharmacophoric groups for optimal receptor interaction, without causing detrimental steric clashes. nih.govacs.org

Directing Disulfide Bonding: In peptides with multiple cysteine residues, selectively replacing some with penicillamine can direct the pathway of oxidative folding. frontiersin.orgucl.ac.uk Due to kinetic and thermodynamic preferences, Cys-Pen disulfide bonds can be favored over Cys-Cys or Pen-Pen bonds, helping to guide the formation of the correct disulfide bridging pattern in complex peptides like those with an inhibitor cystine knot (ICK) motif. frontiersin.orgucl.ac.uk

Impact of Penicillamine Substitution on Peptide Potency and Selectivity

Fmoc-Pen(Acm)-OH in the Development of Targeted Bioconjugates

Bioconjugation is the process of chemically linking two molecules, such as a peptide and a drug or an imaging agent, to create a new entity with combined functionalities. This compound is a valuable reagent in this field, enabling the synthesis of penicillamine-containing peptides that can be readily used for targeted bioconjugation. chemimpex.com

The key to its utility is the acetamidomethyl (Acm) protecting group on the sulfur atom. The Acm group is stable during the standard Fmoc-based solid-phase peptide synthesis process but can be selectively removed under specific oxidative conditions (e.g., using iodine or mercury(II) acetate) after the peptide chain is fully assembled. peptide.com This deprotection frees the thiol group of the penicillamine residue, which can then be used as a chemical handle to conjugate the peptide to another molecule. chemimpex.com

This strategy is widely used in the development of targeted drug delivery systems. chemimpex.comchemimpex.com For instance, a peptide designed to bind to a receptor overexpressed on cancer cells can be synthesized using this compound. chemimpex.com After synthesis and purification, the Acm group is removed, and the peptide is conjugated to a potent chemotherapy drug. The resulting bioconjugate is designed to selectively deliver the toxic payload to cancer cells, thereby increasing therapeutic efficacy and reducing side effects on healthy tissues. chemimpex.com Similarly, peptides can be linked to imaging agents or fluorescent probes for diagnostic applications or to surfaces for creating advanced biomaterials. chemimpex.commdpi.com this compound has been used to synthesize peptides for applications in cancer therapy, diagnostics, and the creation of self-assembling nanostructures for regenerative medicine. chemimpex.com

Compound Names Table

Abbreviation / Trivial Name Full Chemical Name
This compoundN-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-penicillamine
PenPenicillamine (β,β-dimethylcysteine)
CysCysteine
AcmAcetamidomethyl
Fmoc9-Fluorenylmethoxycarbonyl
DPDPEc[D-Pen², D-Pen⁵]enkephalin
α-conotoxin RgIAAlpha-conotoxin RgIA
OxytocinOxytocin
[Met⁵]enkephalin[Methionine⁵]enkephalin
Boctert-Butoxycarbonyl
SPPSSolid-Phase Peptide Synthesis
nAChRnicotinic Acetylcholine Receptor
ICKInhibitor Cystine Knot
DFTDensity Functional Theory
MDMolecular Dynamics
NMRNuclear Magnetic Resonance
CDCircular Dichroism
VCDVibrational Circular Dichroism
SARStructure-Activity Relationship
Ni(II)Nickel(II) ion

Thiol-Mediated Bioconjugation Strategies

The thiol group of the penicillamine residue, once deprotected, serves as a reactive handle for attaching the peptide to other molecules or surfaces. This process, known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. chemimpex.com

The ability to immobilize peptides on solid supports is crucial for a variety of applications, including the development of diagnostic tools and biomaterials. The thiol group of penicillamine, after removal of the Acm protecting group, can readily form covalent bonds with appropriately functionalized surfaces. chemimpex.com This allows for the creation of peptide-coated surfaces that can be used to study cell adhesion, protein-protein interactions, or to develop novel biosensors. For instance, peptides containing cell adhesion recognition (CAR) sequences can be synthesized using this compound and subsequently attached to surfaces to promote specific cell binding. medchemexpress.com

This compound plays a significant role in the development of sophisticated drug delivery systems. chemimpex.com By incorporating penicillamine into a peptide sequence, a specific site for drug attachment is created. The thiol group can be used to link cytotoxic agents, imaging agents, or other therapeutic molecules to the peptide. This peptide-drug conjugate can then be designed to target specific cells or tissues, thereby increasing the efficacy of the drug while minimizing off-target side effects. chemimpex.com The formation of disulfide bonds between the penicillamine residue and other molecules can also enhance the stability of these drug delivery systems.

Attachment of Biomolecules to Surfaces

Integration of this compound in Combinatorial Peptide Libraries

Combinatorial chemistry is a powerful technique for discovering new bioactive molecules. By creating large libraries of diverse peptides, researchers can screen for compounds with specific biological activities. adventchembio.com

High-Throughput Synthesis of Penicillamine-Containing Peptides

This compound is well-suited for use in automated solid-phase peptide synthesis (SPPS), the primary method for generating peptide libraries. Its compatibility with standard Fmoc chemistry allows for the efficient and reliable incorporation of penicillamine into a large number of different peptide sequences. nih.gov The "one-bead, one-compound" methodology, often used in combinatorial synthesis, can be employed to generate vast libraries where each bead carries a unique penicillamine-containing peptide. nih.gov

Screening for Novel Bioactive Sequences

Once a library of penicillamine-containing peptides has been synthesized, it can be screened for a wide range of biological activities. mdpi.com For example, libraries can be tested for their ability to inhibit specific enzymes, block protein-protein interactions, or act as antimicrobial agents. creative-biolabs.comfip.org The unique structural constraints imposed by the penicillamine residue can lead to the discovery of peptides with novel functions and high target specificity. omizzur.com High-throughput screening methods, often coupled with techniques like mass spectrometry for sequence identification, enable the rapid identification of promising "hit" compounds from these libraries. nih.gov For example, a study on α-conotoxin RgIA demonstrated that substituting cysteine with penicillamine resulted in a peptide with significantly increased potency on the human α9α10 nAChR, a target for neuropathic pain. nih.gov

Comparative Studies with Other Thiol-Protected Penicillamine Derivatives

While the Acm group is a widely used thiol protecting group, other protecting groups can also be employed for penicillamine. The choice of protecting group can have a significant impact on the synthesis strategy and the final properties of the peptide.

Thiol Protecting GroupKey Features
Acetamidomethyl (Acm) Stable to the acidic conditions of final cleavage but can be removed using reagents like mercury(II) acetate (B1210297) or iodine. bachem.com
Trityl (Trt) A commonly used protecting group in Fmoc-based SPPS that is cleaved during the final TFA deprotection step. bachem.commdpi.com
tert-Butylthio (tBu) Stable to TFA but can be removed by reduction with thiols or phosphines. sigmaaldrich.com
4-Methylbenzyl (MeBzl) Often used in Boc-based SPPS, it is more stable to repeated acid treatments than other groups. bachem.com

Table 1: Comparison of Thiol Protecting Groups for Penicillamine

Fmoc-Pen(Trt)-OH in Peptide Synthesis

While this article focuses on the Acm-protected variant, a discussion of Fmoc-Pen(Trt)-OH is essential for a comprehensive understanding of penicillamine-containing peptide synthesis. Fmoc-Pen(Trt)-OH is a specialized amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group and a trityl (Trt) group to protect the thiol side chain of penicillamine.

The Trt group is notably acid-labile and is typically removed with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support. peptide.com This characteristic makes Fmoc-Pen(Trt)-OH particularly useful for synthetic strategies that require a free thiol group immediately after cleavage, or for on-resin cyclization methods. peptide.com For instance, it has been employed in the synthesis of complex peptides such as the inhibitory cystine knot (ICK) peptide ProTx-II. medchemexpress.com In Fmoc-based chemistry, the Trt group is a common choice for protecting the thiol moiety of both cysteine and penicillamine. peptide.com The selection between Fmoc-Pen(Trt)-OH and this compound is therefore a critical strategic decision based on the desired final peptide structure and the planned disulfide bonding pattern.

Orthogonal Protecting Group Strategies for Penicillamine

The power of modern peptide synthesis lies in the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions without affecting each other or the main peptide chain. peptide.comrsc.org This strategy is paramount when synthesizing complex peptides with multiple disulfide bridges, where precise connectivity is required.

The combination of different thiol protecting groups on penicillamine and cysteine residues is a cornerstone of this approach. For example, a peptide can be synthesized using both this compound and Fmoc-Cys(Trt)-OH. The Trt group can be selectively removed on-resin using a mild acid solution (e.g., 1% TFA in DCM), allowing for the formation of a specific disulfide bond through oxidation, while the Acm group remains intact. peptide.com The Acm group is stable to the standard acidic (TFA) and basic (piperidine) conditions of SPPS. It can be removed in a subsequent, separate step, typically after the peptide has been cleaved from the resin and purified, using reagents like iodine or mercury(II) acetate. peptide.com This allows for the formation of a second, specific disulfide bond.

A significant research finding is the discovery of inherent orthogonality between cysteine-penicillamine (Cys-Pen) heterodisulfide pairing and the formation of Cys-Cys or Pen-Pen homodisulfides. nih.govresearchgate.net Studies have shown that under conditions that permit thiol-disulfide exchange, the formation of a Cys-Pen disulfide bridge is favored. researchgate.net This strategy can direct the rational folding of multi-cyclic peptides through direct oxidation, often without the need for complex protecting group schemes or reaction conditions, representing a major advancement in the field. nih.govresearchgate.net

Methodological Considerations and Analytical Applications

Quality Control and Purity Assessment of Fmoc-Pen(Acm)-OH

Ensuring the high purity of this compound is a prerequisite for its successful application in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the formation of deletion sequences or peptides with incorrect modifications, complicating purification and compromising the final product's integrity. Several analytical techniques are employed to verify the quality and purity of this reagent.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. These techniques separate the target compound from any impurities, such as starting materials, by-products from the synthesis, or degradation products. Purity is typically determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For research and manufacturing purposes, the purity of this compound is generally required to be above 98%.

Table 1: Representative HPLC Parameters for this compound Purity Analysis

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient Linear gradient of Mobile Phase B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 254 nm, 265 nm, or 301 nm
Typical Purity >98%

This table represents typical starting conditions; methods must be optimized for specific instrumentation and columns.

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound by verifying its molecular weight. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio (m/z). The experimentally determined molecular weight must match the theoretical calculated mass for the compound (C26H32N2O5S). This analysis confirms that the correct molecule has been synthesized and is not an unintended isomer or a different compound altogether.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C26H32N2O5S
Exact Mass (Monoisotopic) 484.20 g/mol
Molecular Weight (Average) 484.61 g/mol
Common Adducts (ESI+) [M+H]+, [M+Na]+
Expected m/z for [M+H]+ 485.21

Elemental analysis provides a fundamental check on the empirical formula of this compound. It measures the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimental values must align with the theoretical percentages calculated from the chemical formula, providing an additional layer of quality control.

Spectroscopic techniques provide a "fingerprint" unique to the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) confirms the structural integrity of the molecule, showing the presence of the Fmoc, Penicillamine (B1679230), and Acm groups and their correct connectivity.

Infrared (IR) spectroscopy can identify the characteristic functional groups present, such as the carbonyl groups of the urethane (B1682113) (Fmoc) and carboxylic acid, and the amide of the Acm group.

Mass Spectrometry for Molecular Weight Confirmation

Analytical Method Development in Peptide Chemistry

The unique properties of the penicillamine residue, once incorporated into a peptide chain using this compound, are leveraged in the development of specialized analytical methods.

The presence of the sulfur atom within the penicillamine residue offers unique handles for detection and quantification. While standard methods like UV absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present) are used, the penicillamine residue allows for more specific approaches.

Following the removal of the Acm protecting group, the resulting free thiol on the cysteine-like penicillamine residue can be targeted. This free thiol can be reacted with specific labeling reagents, such as Ellman's reagent (DTNB) or fluorescent maleimide (B117702) dyes. This derivatization allows for highly sensitive and selective colorimetric or fluorometric detection and quantification of the specific peptide, even in complex mixtures. Furthermore, the mass difference between the Acm-protected and deprotected forms can be easily monitored by mass spectrometry, aiding in reaction monitoring and quantification.

Peptides synthesized using this compound are instrumental in the development of assays to assess biological activity. Penicillamine is often incorporated into peptides to mimic or block the function of natural cysteine-containing peptides, or to enhance stability by preventing disulfide bond scrambling.

For example, a penicillamine-containing peptide can be synthesized as a potential enzyme inhibitor. In the corresponding assay development, this peptide serves several roles:

As an analytical standard: To create a standard curve for quantifying the inhibitor's concentration.

As the primary inhibitor: To determine key parameters like the half-maximal inhibitory concentration (IC50).

As a tool for mechanism-of-action studies: The unique structural constraints imposed by penicillamine can help elucidate the specific interactions between the peptide and its biological target.

The ability to synthesize these well-defined, high-purity peptides using quality-controlled reagents like this compound is fundamental to the reliability and reproducibility of such biological assays.

Detection and Quantification of Penicillamine-Containing Peptides

Regulatory and Research Standards for this compound and its Derivatives

The regulatory and research standards governing this compound and its derivatives are primarily dictated by the intended application of the compound. As a specialized amino acid derivative used in peptide synthesis, its handling, quality, and documentation are subject to different levels of scrutiny depending on whether it is used for basic research or as a starting material for therapeutic goods.

Most commercially available this compound is designated for "Research Use Only" (RUO). medchemexpress.comchempep.comchemistrycongresses.ch This classification indicates that the product is intended for laboratory research purposes, such as in solid-phase peptide synthesis (SPPS) for the development of novel peptides. chemimpex.comthermofisher.com Products sold under an RUO label are not manufactured under Good Manufacturing Practice (GMP) conditions and are not intended for use in humans or for veterinary applications. chemistrycongresses.chcalpaclab.com The terms of sale for RUO-grade materials explicitly state they are for professional manufacturing, research laboratories, and industrial use only, and cannot be shipped to medical facilities or pharmacies. calpaclab.com

For derivatives of this compound that are intended to be part of an Active Pharmaceutical Ingredient (API) for a therapeutic product, manufacturing must adhere to Good Manufacturing Practices (GMP). thermofisher.com GMP is a system of regulations that ensures any product is produced and controlled consistently to meet the quality standards appropriate for its intended use. thermofisher.com While this compound itself is typically sold as an RUO chemical, it can be sourced as a GMP-grade starting material or produced via custom synthesis under GMP conditions for pharmaceutical applications. medchemexpress.comchemistrycongresses.ch The transition from using RUO materials in early-stage development to GMP-compliant materials is a critical and mandatory step for any biotech or pharmaceutical company developing a drug for clinical trials and commercialization. thermofisher.com

The quality control and purity of this compound are critical for its successful application in peptide synthesis. Suppliers typically provide a Certificate of Analysis (CofA) that details the purity and specifications of the compound. chemistrycongresses.ch Purity is a key parameter, with commercial grades often specified to a minimum level, such as ≥95%, ≥96%, or ≥98%. chemimpex.comcalpaclab.combldpharm.comavantorsciences.com

The primary analytical method used to assess the purity of this compound is High-Performance Liquid Chromatography (HPLC). chemistrycongresses.chchemimpex.combldpharm.com Other analytical techniques may also be used to confirm the identity and quality of the substance, including:

Mass Spectrometry (MS) chemistrycongresses.ch

Nuclear Magnetic Resonance (NMR) spectroscopy bldpharm.com

Determination of water content bldpharm.com

According to a safety data sheet compiled under European regulation (EC) No 1907/2006, the substance is not subject to classification according to the latest version of EU lists for hazardous materials. Similarly, data reported to the European Chemicals Agency (ECHA) indicate that the substance does not meet the criteria for GHS hazard classification. nih.gov

Q & A

Q. What is the role of Fmoc-Pen(Acm)-OH in solid-phase peptide synthesis (SPPS), and how is it incorporated into peptide chains?

this compound is a protected amino acid derivative used in SPPS to introduce penicillamine (Pen) residues with orthogonal protection. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the Acm (acetamidomethyl) group shields the thiol side chain. During SPPS:

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for coupling .
  • Coupling : Activated via reagents like HBTU/HOBt/DIPEA in DMF, enabling peptide bond formation .
  • Post-Synthesis : The Acm group remains intact, allowing selective deprotection (e.g., via iodine oxidation) for disulfide bond formation .

Q. How should this compound be stored to ensure stability during peptide synthesis?

  • Temperature : Store at ≤25°C in a cool, dry environment to prevent degradation .
  • Moisture Control : Use desiccants and moisture-proof containers, as the compound is hygroscopic .
  • Handling : Avoid prolonged exposure to light and oxygen, which may compromise the Acm group’s integrity .

Q. What analytical methods validate the purity and identity of this compound before use?

  • HPLC/UPLC : Use reversed-phase C18 columns with gradients (e.g., 0.1% TFA in water/acetonitrile) to confirm ≥95% purity .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (MW: 442.53 g/mol) and absence of side products .
  • NMR : 1^1H and 13^13C NMR confirm structural integrity, particularly the Acm-protected thiol and Fmoc group .

Advanced Research Questions

Q. How does the Acm protection strategy enable orthogonal disulfide bond formation in complex peptides?

The Acm group is stable under acidic (TFA) and basic (piperidine) conditions, enabling its retention during SPPS. Post-synthesis, it is selectively removed via:

  • Iodine Oxidation : 0.1 M iodine in methanol/water (1:1) cleaves Acm, forming free thiols for disulfide bridges .
  • Thiol-Disulfide Exchange : Use glutathione or cysteine at pH 8.0 to direct regioselective bond formation .
    Note: Acm is orthogonal to Trt (trityl) protection, allowing sequential deprotection in multi-cysteine peptides .

Q. What experimental challenges arise when using this compound in automated peptide synthesis, and how are they addressed?

  • Coupling Efficiency : Steric hindrance from the Pen residue’s β,β-dimethyl group may slow coupling. Optimize with double coupling (2×10 min) and elevated temperatures (50°C) .
  • Acm Stability : Prolonged TFA exposure during cleavage can partially remove Acm. Limit cleavage to 2–3 hours and use scavengers (e.g., triisopropylsilane) .
  • Byproduct Formation : Monitor for aspartimide formation (common in Pen-containing sequences) using 0.1 M HOBt in DMF as an additive .

Q. How can researchers resolve contradictions in literature regarding Acm deprotection kinetics?

Discrepancies in Acm stability (e.g., under acidic vs. oxidative conditions) require empirical validation:

  • Kinetic Studies : Perform time-course iodine oxidations (0.01–0.1 M) with HPLC monitoring to determine optimal conditions .
  • Comparative Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed protocols to identify consensus methodologies .

Q. What strategies are employed to incorporate this compound into native chemical ligation (NCL) workflows?

  • Thioester Synthesis : Use this compound in SPPS to generate C-terminal thioesters via mercaptopropionic acid linkers .
  • Desulfuration : Post-ligation, treat with Raney nickel to convert Pen residues to valine, enabling backbone modification .
  • Applications : This approach is critical for synthesizing disulfide-rich peptides like conotoxins or Grb2-SH2 antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.